4-Bromo-3-chlorobenzaldehyde
Overview
Description
4-Bromo-3-chlorobenzaldehyde is an organic compound with the chemical formula C7H4BrClO. It is characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with an aldehyde functional group. This compound is a yellow solid and is known for its applications in various chemical processes .
Mechanism of Action
Target of Action
4-Bromo-3-chlorobenzaldehyde is a derivative of benzaldehyde, which is commonly employed in the field of pharmaceutical chemistry Benzaldehyde derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Benzaldehyde derivatives can undergo various chemical reactions, such as forming oximes and hydrazones . These reactions involve the aldehyde group of the benzaldehyde derivative reacting with hydroxylamine or hydrazine, respectively . The resulting products can have different biological activities.
Biochemical Pathways
Benzaldehyde derivatives are known to be involved in various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Benzaldehyde derivatives are known to exhibit various biological activities, including antibacterial, antitumor, anti-inflammatory, antifungal, antimicrobial, and antioxidant properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the polarity of the solvent can influence the infrared spectra of the compound, which is known as the solvent effect . This can potentially affect the compound’s interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-3-chlorobenzaldehyde typically involves multiple steps. One common method starts with p-nitrotoluene as the starting material. The process includes substitution, reduction, substitution, hydrolysis, and elimination reactions . Another method involves the use of 4-bromo-3-chloro-N-methoxy-N-methyl-benzamide, which is reacted with diisobutylaluminiumhydride in dry tetrahydrofuran under argon at -78°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are commonly used.
Substitution: Reagents like sodium methoxide and sodium ethoxide are used for nucleophilic aromatic substitution reactions.
Major Products:
Oxidation: 4-Bromo-3-chlorobenzoic acid.
Reduction: 4-Bromo-3-chlorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-chlorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-tumor and anti-inflammatory activities.
Industry: It is used in the production of agrochemicals, dyes, and pharmaceuticals.
Comparison with Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the chlorine atom.
3-Bromobenzaldehyde: Similar structure but the bromine atom is in a different position.
4-Chlorobenzaldehyde: Similar structure but lacks the bromine atom.
Uniqueness: 4-Bromo-3-chlorobenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity. This dual halogenation allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
4-bromo-3-chlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYVDYZLCRUOTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555081 | |
Record name | 4-Bromo-3-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120077-69-2 | |
Record name | 4-Bromo-3-chlorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120077-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-chlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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